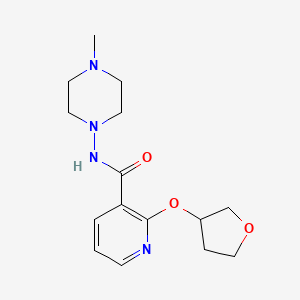

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. The compound is a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme, which has been implicated in the regulation of many cellular processes, including gene expression, protein degradation, and cytoskeletal dynamics.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Disease Mechanisms

Nicotinamide N-Methyltransferase (NNMT) Regulation : NNMT is an enzyme that methylates nicotinamide, a form of vitamin B3, to produce N1-methylnicotinamide (MNAM). NNMT plays a critical role in regulating metabolic pathways in adipose tissue and the liver. Research indicates that suppressing hepatic NNMT expression can alter glucose and cholesterol metabolism, suggesting potential therapeutic strategies for metabolic diseases through modulation of NNMT activity (Hong et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Facile Synthesis and Potential Antimycobacterial Agents : Studies on the synthesis of derivatives related to "N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" have demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis. This highlights the compound's relevance in developing new treatments for tuberculosis (Patel et al., 2014).

Novel Therapeutic Applications

Inhibition of NNMT for Metabolic Disorders : A small molecule analog of nicotinamide has shown inhibition of NNMT activity, leading to reductions in MNA levels and driving improvements in insulin sensitivity, glucose modulation, and body weight in animal models. This suggests a new avenue for the treatment of metabolic disorders by targeting NNMT (Kannt et al., 2018).

Enzyme Mechanism and Detoxification Pathways

Substrate Recognition and Detoxification by NNMT : Structural studies of NNMT reveal insights into how it recognizes and methylates nicotinamide and other pyridine-containing compounds. This not only elucidates NNMT's role in metabolic regulation but also suggests its potential in detoxifying harmful substances, offering insights into novel detoxification pathways (Peng et al., 2011).

Propiedades

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)17-14(20)13-3-2-5-16-15(13)22-12-4-10-21-11-12/h2-3,5,12H,4,6-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKELQPUZBCHGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)

![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)